Tris(4-methylphenyl)phosphine sulfide
Overview
Description
Tris(4-methylphenyl)phosphine sulfide is an organophosphorus compound with the chemical formula (C₇H₇)₃PS It is a derivative of tris(4-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(4-methylphenyl)phosphine sulfide can be synthesized through the reaction of tris(4-methylphenyl)phosphine with elemental sulfur. The reaction typically involves mixing the phosphine with sulfur in an appropriate solvent, such as toluene or dichloromethane, under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the phosphine to the sulfide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylphenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-methylphenyl)phosphine oxide.
Reduction: It can be reduced back to tris(4-methylphenyl)phosphine.
Substitution: The sulfur atom can be substituted with other chalcogens, such as selenium, to form tris(4-methylphenyl)phosphine selenide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Elemental selenium or tellurium can be used for chalcogen substitution reactions.
Major Products Formed
Oxidation: Tris(4-methylphenyl)phosphine oxide.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Tris(4-methylphenyl)phosphine selenide or telluride.
Scientific Research Applications
Tris(4-methylphenyl)phosphine sulfide has several applications in scientific research:
Mechanism of Action
The mechanism by which tris(4-methylphenyl)phosphine sulfide exerts its effects is primarily through its role as a ligand in metal complexes. The phosphorus atom in the compound can coordinate with metal ions, forming stable complexes that can participate in various catalytic and biological processes. The sulfur atom can also interact with metal centers, influencing the reactivity and stability of the complexes .
Comparison with Similar Compounds
Similar Compounds
Tris(4-methylphenyl)phosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
Tris(4-methylphenyl)phosphine selenide: Contains a selenium atom instead of sulfur.
Tris(2-methylphenyl)phosphine sulfide: Similar compound with different positional isomerism of the methyl group.
Uniqueness
Tris(4-methylphenyl)phosphine sulfide is unique due to its specific electronic and steric properties imparted by the sulfur atom and the 4-methylphenyl groups. These properties influence its reactivity and the stability of its metal complexes, making it distinct from its oxygen and selenium analogs .
Properties
IUPAC Name |
tris(4-methylphenyl)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21PS/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFYRQZRIAGVPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211290 | |
Record name | Phosphine sulfide, tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-65-3 | |
Record name | Phosphine sulfide, tris(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine sulfide, tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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